Cas no 1256359-94-0 (1-BOC-4-chloroindole-3-boronic acid, pinacol ester)

1-BOC-4-chloroindole-3-boronic acid pinacol ester is a protected boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. The BOC (tert-butoxycarbonyl) group enhances stability, preventing unwanted side reactions during synthesis, while the pinacol ester moiety improves handling and shelf life by protecting the boronic acid functionality. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex indole-based scaffolds. Its high purity and reactivity make it a reliable intermediate for introducing 4-chloroindole motifs into target molecules. The structural features ensure compatibility with a broad range of reaction conditions, facilitating efficient C-C bond formation in multi-step synthetic routes.
1-BOC-4-chloroindole-3-boronic acid, pinacol ester structure
1256359-94-0 structure
商品名:1-BOC-4-chloroindole-3-boronic acid, pinacol ester
CAS番号:1256359-94-0
MF:C19H25BNO4Cl
メガワット:377.6701
MDL:MFCD16036140
CID:828578
PubChem ID:53217206

1-BOC-4-chloroindole-3-boronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1-BOC-4-chloroindole-3-boronic acid, pinacol ester
    • tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
    • 1-Boc-4-chloroindole-3-boronic Acid Pinanol Ester
    • SY323243
    • 1-Boc-4-chloro-1H-indole-3-boronic Acid Pinacol Ester
    • 1256359-94-0
    • F89360
    • AKOS016004720
    • tert-Butyl4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • MFCD16036140
    • DTXSID20682307
    • BS-19896
    • CS-0173851
    • MDL: MFCD16036140
    • インチ: InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
    • InChIKey: KFBYQSLSUBWFNK-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)Cl)B3OC(C)(C)C(C)(C)O3

計算された属性

  • せいみつぶんしりょう: 377.15700
  • どういたいしつりょう: 377.1565161g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

  • PSA: 49.69000
  • LogP: 4.37710

1-BOC-4-chloroindole-3-boronic acid, pinacol ester セキュリティ情報

1-BOC-4-chloroindole-3-boronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-BOC-4-chloroindole-3-boronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM131292-100mg
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
1256359-94-0 95%+
100mg
$*** 2023-04-03
abcr
AB273846-250 mg
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate; 95%
1256359-94-0
250mg
€314.00 2023-04-26
abcr
AB273846-1 g
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate; 95%
1256359-94-0
1g
€637.00 2023-04-26
Chemenu
CM131292-10g
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
1256359-94-0 95%+
10g
$1748 2021-08-05
TRC
B201413-50mg
1-BOC-4-chloroindole-3-boronic acid, pinacol ester
1256359-94-0
50mg
$ 115.00 2023-04-19
Fluorochem
228662-1g
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
1256359-94-0 95%
1g
£438.00 2022-02-28
Chemenu
CM131292-250mg
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
1256359-94-0 95%+
250mg
$*** 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6551-100mg
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
1256359-94-0 95%
100mg
¥653.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6551-5g
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
1256359-94-0 95%
5g
¥7023.0 2024-04-25
Ambeed
A774100-250mg
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
1256359-94-0 95%
250mg
$235.0 2024-04-25

1-BOC-4-chloroindole-3-boronic acid, pinacol ester 関連文献

1-BOC-4-chloroindole-3-boronic acid, pinacol esterに関する追加情報

Recent Advances in the Application of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester (CAS: 1256359-94-0) in Chemical Biology and Pharmaceutical Research

The compound 1-BOC-4-chloroindole-3-boronic acid, pinacol ester (CAS: 1256359-94-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This boronic acid derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex heterocyclic frameworks found in many drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester in the synthesis of novel indole-based kinase inhibitors. The researchers utilized this compound as a key building block to develop inhibitors targeting aberrant kinase signaling pathways in cancer. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's utility in streamlining drug discovery workflows.

In addition to its synthetic applications, recent investigations have explored the biochemical properties of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester. A 2024 preprint on bioRxiv revealed its potential as a reversible covalent inhibitor of serine proteases. The boronic acid moiety forms transient bonds with active-site serine residues, offering a unique mechanism for modulating enzyme activity. This finding opens new avenues for designing targeted therapies for inflammatory and thrombotic disorders.

The pharmaceutical industry has also recognized the value of this compound in process chemistry. Several patent applications filed in 2023-2024 describe improved synthetic methods for large-scale production of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester, addressing previous challenges in purity and stability. These advancements are particularly relevant for the manufacturing of antibody-drug conjugates (ADCs), where boronic acid derivatives play a crucial role in linker chemistry.

Emerging research presented at the 2024 American Chemical Society National Meeting highlighted novel applications in PET radiopharmaceutical development. The 4-chloroindole scaffold, when labeled with fluorine-18 using precursor compounds derived from 1-BOC-4-chloroindole-3-boronic acid, pinacol ester, showed promising results as a tracer for imaging tumor hypoxia. This represents a significant expansion of the compound's utility beyond traditional small-molecule drug development.

Despite these advances, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent computational studies published in Chemical Science have employed molecular dynamics simulations to predict metabolic stability issues associated with the chloroindole moiety. These insights are guiding the design of next-generation analogs with improved drug-like properties while maintaining the synthetic advantages of the parent compound.

The growing body of research on 1-BOC-4-chloroindole-3-boronic acid, pinacol ester underscores its importance as a versatile tool in medicinal chemistry. As synthetic methodologies continue to evolve and new biological targets are identified, this compound is likely to remain a focal point in the development of innovative therapeutic agents across multiple disease areas.

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